molecular formula C20H19ClN4O4S2 B2570052 N-(2-(3-chlorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(N,N-dimethylsulfamoyl)benzamide CAS No. 1019102-92-1

N-(2-(3-chlorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(N,N-dimethylsulfamoyl)benzamide

Cat. No.: B2570052
CAS No.: 1019102-92-1
M. Wt: 478.97
InChI Key: QJANNNPOCMKPBF-UHFFFAOYSA-N
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Description

N-(2-(3-chlorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(N,N-dimethylsulfamoyl)benzamide is a useful research compound. Its molecular formula is C20H19ClN4O4S2 and its molecular weight is 478.97. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Evaluation

Compounds with similar structural motifs have been synthesized and evaluated for their biological activities. For instance, Fahim and Shalaby (2019) detailed the synthesis of novel benzenesulfonamide derivatives with excellent in vitro antitumor activity against HepG2 and MCF-7 cell lines, highlighting the potential of such compounds in cancer research (Fahim & Shalaby, 2019). This suggests that compounds like N-(2-(3-chlorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(N,N-dimethylsulfamoyl)benzamide could be explored for similar applications in oncology.

Molecular Docking and Density Functional Theory (DFT) Studies

Research on related compounds also includes molecular docking and DFT studies to understand their interaction with biological targets. The study by Fahim and Shalaby (2019) also conducted comprehensive theoretical and experimental mechanical studies to evaluate the interaction of synthesized compounds with biological targets, compatible with various spectral data (Fahim & Shalaby, 2019). This approach can be applied to this compound to uncover its potential biological targets and mechanisms of action.

Antimicrobial Activity

Palkar et al. (2017) designed and synthesized novel analogs with promising antibacterial activity, especially against Staphylococcus aureus and Bacillus subtilis, indicating the significance of such structures in the development of new antimicrobial agents (Palkar et al., 2017). This opens avenues for exploring the antimicrobial potential of related compounds, including this compound.

X-ray Crystallography and Hirshfeld Surface Analysis

The structural analysis of related compounds through X-ray crystallography and Hirshfeld surface analysis provides insights into their solid-state structures and intermolecular interactions, as demonstrated by Saeed et al. (2020) (Saeed et al., 2020). Such studies are crucial for understanding the physicochemical properties and stability of novel compounds, including those with the specified molecular structure.

Properties

IUPAC Name

N-[2-(3-chlorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-(dimethylsulfamoyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN4O4S2/c1-24(2)31(28,29)16-8-6-13(7-9-16)20(26)22-19-17-11-30(27)12-18(17)23-25(19)15-5-3-4-14(21)10-15/h3-10H,11-12H2,1-2H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJANNNPOCMKPBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C3CS(=O)CC3=NN2C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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